Divinylphenylphosphine
Overview
Description
Divinylphenylphosphine is an organophosphorus compound with the chemical formula C₆H₅P(CH=CH₂)₂. It is a versatile ligand used in various chemical reactions and is known for its ability to form stable complexes with transition metals. This compound is characterized by the presence of two vinyl groups attached to a phenylphosphine moiety, making it a valuable reagent in organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Divinylphenylphosphine can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with acetylene in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of the vinyl groups to the phenylphosphine core .
Industrial Production Methods: In an industrial setting, this compound is produced using a similar approach but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality .
Chemical Reactions Analysis
Types of Reactions: Divinylphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Substitution: It can participate in substitution reactions where the vinyl groups are replaced by other functional groups.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Substitution: Various halides and nucleophiles can be employed.
Coupling Reactions: Palladium or nickel catalysts are typically used under mild to moderate conditions.
Major Products:
Oxidation: this compound oxide.
Substitution: Substituted phenylphosphines.
Coupling Reactions: Complex organic molecules with extended conjugation or functionalization.
Scientific Research Applications
Divinylphenylphosphine finds applications in various fields of scientific research:
Chemistry: It is used as a ligand in the synthesis of P-chiral phosphines and in asymmetric catalysis.
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of divinylphenylphosphine involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The vinyl groups provide additional sites for interaction, enhancing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Diphenylphosphine: An organophosphorus compound with two phenyl groups attached to the phosphine core.
Allyldiphenylphosphine: Contains an allyl group in place of the vinyl groups.
4-(Diphenylphosphino)styrene: A styrene derivative with a diphenylphosphine group.
Uniqueness: Divinylphenylphosphine is unique due to the presence of two vinyl groups, which provide additional reactivity compared to its analogs. This makes it particularly useful in reactions requiring high selectivity and stability .
Properties
IUPAC Name |
bis(ethenyl)-phenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11P/c1-3-11(4-2)10-8-6-5-7-9-10/h3-9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKAWPIATFUQJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(C=C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949499 | |
Record name | Diethenyl(phenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26681-88-9 | |
Record name | Divinylphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26681-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyldivinylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026681889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethenyl(phenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyldivinylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLDIVINYLPHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX6D8PAZ53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Divinylphenylphosphine primarily used for in current research?
A1: this compound (DVPP) is frequently employed as a ligand in organometallic chemistry. [, , ] Its two vinyl groups can act as dienophiles in Diels-Alder reactions, especially in the presence of transition metal catalysts. [, ]
Q2: What are some examples of metal complexes formed with this compound, and how do their properties differ?
A2: DVPP forms complexes with various metals, including platinum [], ruthenium [], and iron. [] These complexes exhibit different coordination numbers and geometries. For instance, DVPP acts as a bidentate ligand in four-coordinate platinum complexes [], while it participates in intramolecular Diels-Alder reactions in five-coordinate ruthenium complexes. [] The iron complexes of DVPP demonstrate varying reactivity and diastereoselectivity in Diels-Alder reactions depending on the other ligands present on the iron center. []
Q3: Can you elaborate on the role of this compound in Diels-Alder reactions?
A3: DVPP acts as a dienophile in Diels-Alder reactions due to its two vinyl groups. [, ] In the presence of transition metal complexes, particularly those of ruthenium [] and iron [], DVPP undergoes intramolecular Diels-Alder reactions with various dienes like 1-phenyl-3,4-dimethylphosphole, resulting in the formation of bicyclic phosphorus-containing ring systems.
Q4: Are there any studies on the polymerization of this compound?
A4: Yes, research indicates that this compound can undergo cyclopolymerization. [] This process, initiated by free radicals, leads to the formation of polymers containing cyclic structures within the polymer backbone. The properties of these polymers support the cyclopolymerization mechanism. [] Additionally, this compound was found to copolymerize with acrylonitrile, further demonstrating its potential in polymer chemistry. []
Q5: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A5: Commonly used spectroscopic methods include Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C{¹H} NMR, and ³¹P{¹H} NMR. [, ] These techniques help determine the structure and bonding characteristics of DVPP and its complexes. For instance, NMR spectroscopy is crucial in identifying the diastereomers formed in Diels-Alder reactions involving DVPP. [, ] X-ray crystallography has also been utilized to confirm the structures of certain DVPP complexes. [, ]
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